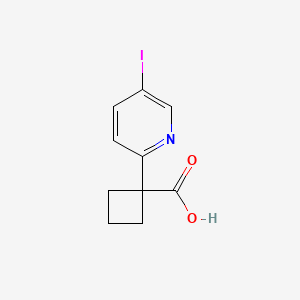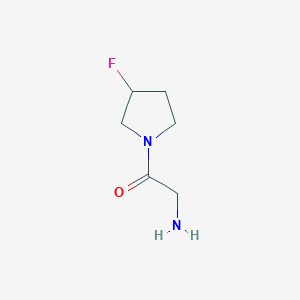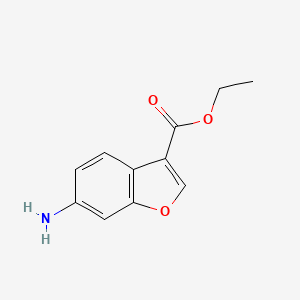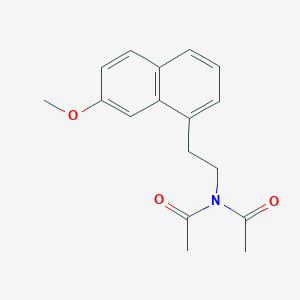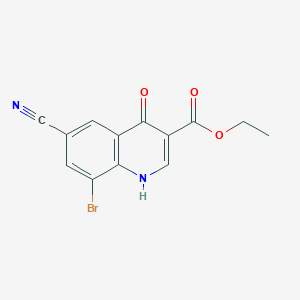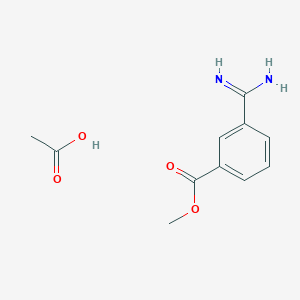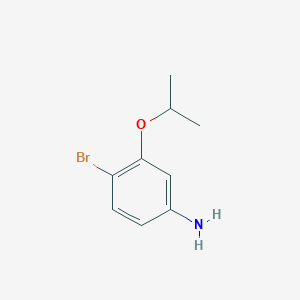![molecular formula C11H14FN3O3 B1445376 Tert-butyl 2-[(5-fluoropyridin-2-yl)carbonyl]hydrazinecarboxylate CAS No. 1310807-72-7](/img/structure/B1445376.png)
Tert-butyl 2-[(5-fluoropyridin-2-yl)carbonyl]hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[(5-fluoropyridin-2-yl)carbonyl]hydrazinecarboxylate (TBCH) is an organic compound that has recently been the focus of much scientific research due to its potential applications in the laboratory and in medicine. TBCH is an important compound for organic synthesis and has been used in various laboratory experiments to study the properties of organic molecules. In addition, TBCH has been studied for its potential as an anti-cancer agent and for its ability to modulate other biological processes.
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensor Development : Tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate, a similar compound, has been synthesized and utilized as a fluorescent sensor. It exhibits peculiar double emission and can be exploited for sensing Zn(II) ions due to its keto-enol tautomerism and large Stokes shifts in emission spectra (Formica et al., 2018).
Crystal Structure Analysis : Research on N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N- [1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, a compound with structural similarity, has contributed to understanding crystal structures through X-ray diffraction. It elucidates the dimer linkage via intermolecular hydrogen bonds, providing insights into molecular interactions and arrangements (Zou Xia, 2001).
Multigram Synthesis of Related Compounds : The synthesis of related fluorinated pyrazole-4-carboxylic acids from tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides has been achieved. This is significant for large-scale production of such compounds, which might share some properties or applications with Tert-butyl 2-[(5-fluoropyridin-2-yl)carbonyl]hydrazinecarboxylate (Iminov et al., 2015).
Potential as Mcl-1 Antagonists : Compounds like (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate have been synthesized and identified as potential Mcl-1 antagonists. This research helps in exploring new therapeutic pathways and potential applications in drug development (Bhat et al., 2019).
Metal-Free Synthesis Methods : The synthesis of quinoxaline-3-carbonyl compounds via oxidation coupling of quinoxalin-2(1H)-ones with readily available carbazates demonstrates a metal- and base-free condition synthesis. This method, utilizing tert-butyl carbazate as the coupling reagent, contributes to greener and more sustainable chemical synthesis techniques (Xie et al., 2019).
Enzymatic C-Demethylation Studies : The study of enzymatic C-Demethylation of compounds like 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone in rat liver microsomes provides insights into the metabolic pathways and interactions of similar molecules (Yoo et al., 2008).
Eigenschaften
IUPAC Name |
tert-butyl N-[(5-fluoropyridine-2-carbonyl)amino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O3/c1-11(2,3)18-10(17)15-14-9(16)8-5-4-7(12)6-13-8/h4-6H,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRYNGQKERTZGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=NC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(5-fluoropyridin-2-yl)carbonyl]hydrazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

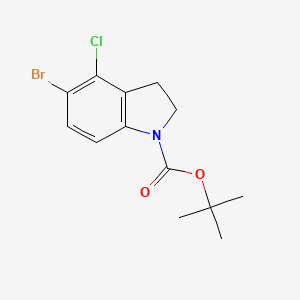
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1445295.png)
![3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1445296.png)
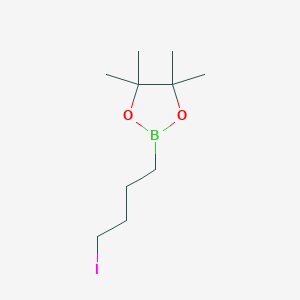
![[4-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1445298.png)
![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1445299.png)
